molecular formula C19H18N6O B2659265 N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-08-2

N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2659265
CAS No.: 878063-08-2
M. Wt: 346.394
InChI Key: GYNZFLABJQQQTK-UHFFFAOYSA-N
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Description

N6-(4-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Core structure: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
  • Substituents:
    • A methyl group at the 1-position.
    • A phenyl group at the N4-position.
    • A 4-methoxyphenyl group at the N6-position.

Properties

IUPAC Name

6-N-(4-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-6-4-3-5-7-13)23-19(24-18)22-14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNZFLABJQQQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Key Structural Features

  • Pyrazolo[3,4-d]pyrimidine core : Essential for biological activity.
  • Methoxy and phenyl substitutions : These groups are crucial for modulating the compound's interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, exhibit significant anticancer activity.

Case Study

In one study, derivatives were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . This highlights the potential of this compound in targeted cancer therapies.

Casein Kinase 1 Inhibition

Another significant application is the inhibition of Casein Kinase 1 (CK1), which plays a role in various cellular processes including cell division and DNA repair. Aberrant CK1 activity has been implicated in cancer and neurodegenerative diseases.

Discovery Insights

Research has identified N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as effective CK1 inhibitors. The optimization process led to compounds with low nanomolar IC50 values . This underscores the relevance of structural modifications in enhancing inhibitory potency.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Chlorination : Initial chlorination of precursor compounds.
  • Hydrazinolysis : Conversion to hydrazide derivatives.
  • Condensation Reactions : Formation of the final pyrazolo[3,4-d]pyrimidine structure through condensation with appropriate aldehydes or ketones .

Summary Table of Synthesis Steps

StepReaction TypeDescription
1ChlorinationIntroduction of chlorine to the aromatic ring
2HydrazinolysisFormation of hydrazide derivatives
3CondensationFinal assembly into pyrazolo[3,4-d]pyrimidine

Mechanism of Action

The mechanism of action of N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Compound Name Core Structure N4 Substituent N6 Substituent 1-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine Phenyl 4-Methoxyphenyl Methyl C19H18N6O 346.39 Balanced hydrophobicity; methoxy group enhances metabolic stability.
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl () Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 3-Methoxypropyl Phenyl C23H26N6O 402.50 Higher molecular weight; 3-methoxypropyl increases hydrophobicity.
N4-Ethyl-N6,1-diphenyl (a) Pyrazolo[3,4-d]pyrimidine Ethyl Phenyl Phenyl C18H16N6 316.36 Lower molecular weight; ethyl group reduces steric hindrance.
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl (, -24-5) Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl Ethyl Methyl C16H18ClN7 343.81 Chlorine atom introduces electronegativity; potential for enhanced binding.
N4-(4-Methoxyphenyl)-N6-(pyridin-2-ylmethyl) () Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl Pyridin-2-ylmethyl - C18H17N7O 347.38 Pyridine ring enables π-π interactions; may improve solubility.
PR5-LL-CM01 () Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 2-Dimethylaminoethyl Phenyl C23H27N7 401.51 Dimethylaminoethyl group enhances aqueous solubility; antitumor activity.
Key Observations:
  • Substituent Effects: N4-Phenyl vs. N4-Alkyl/Aryl: The target compound’s phenyl group at N4 may enhance aromatic stacking interactions compared to ethyl or chloro-methyl groups in analogs . N6-4-Methoxyphenyl: The methoxy group improves metabolic stability relative to non-methoxy analogs (e.g., ’s N6-phenyl) .
  • Molecular Weight and Solubility: The target compound (MW 346.39) is smaller than ’s analog (MW 402.50), suggesting better membrane permeability. PR5-LL-CM01 () incorporates a polar dimethylaminoethyl group, enhancing solubility compared to the target’s methoxyphenyl .

Biological Activity

N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4OC_{19}H_{16}N_{4}O with a molecular weight of 316.36 g/mol. The compound features a planar pyrazolopyrimidine moiety that is inclined to the attached phenyl rings at angles of approximately 35.42° and 54.51° . The crystal structure reveals that adjacent molecules are linked into chains through C—H⋯O and C—H⋯N hydrogen bonds, contributing to a three-dimensional network structure .

Antiproliferative Effects

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiproliferative properties. In particular, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance, Tallani et al. (2010) highlighted the potential of these derivatives in targeting cancer cell proliferation .

Antibacterial Properties

Additionally, the compound has been investigated for its antibacterial activity. Rostamizadeh et al. (2013) demonstrated that certain derivatives possess significant antibacterial effects against a range of bacterial strains, suggesting that this compound may also exhibit similar properties .

Antitumor Activity

The antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives has been further corroborated by Tintori et al. (2015), who reported promising results in preclinical models . These findings underscore the importance of this compound in the development of new therapeutic agents for cancer treatment.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions which have been optimized for yield and purity. El Hafi et al. (2019) provided insights into the crystal structure and Hirshfeld surface analysis of the compound, which revealed critical interactions that stabilize its structure .

Study Focus Findings
Tallani et al., 2010Antiproliferative effectsSignificant inhibition of cancer cell lines
Rostamizadeh et al., 2013Antibacterial propertiesEffective against multiple bacterial strains
Tintori et al., 2015Antitumor activityPromising results in preclinical models

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